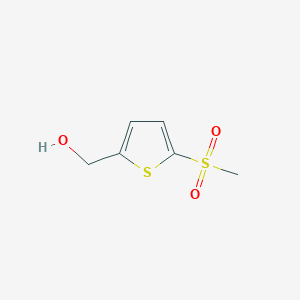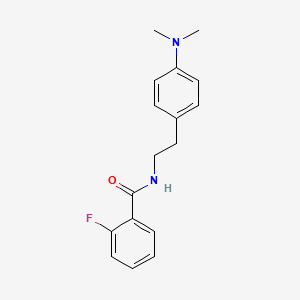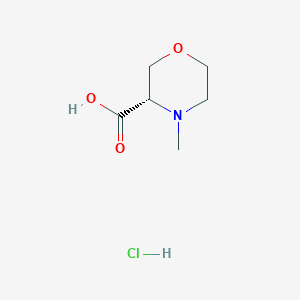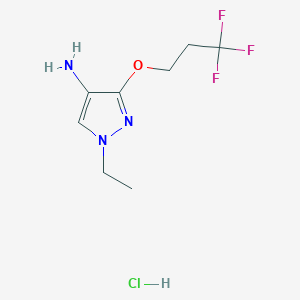![molecular formula C18H27N3O B2509057 N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide CAS No. 2320224-29-9](/img/structure/B2509057.png)
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide is a compound that features a pyrazole ring substituted with cyclopropyl groups and linked to a cyclohexanecarboxamide moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and diketones.
Substitution with cyclopropyl groups: The pyrazole ring is then substituted with cyclopropyl groups using cyclopropyl halides under basic conditions.
Linking to the cyclohexanecarboxamide moiety: The final step involves the reaction of the substituted pyrazole with cyclohexanecarboxylic acid or its derivatives under amide-forming conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The cyclopropyl groups may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide can be compared with other pyrazole derivatives, such as:
3,5-Dimethyl-1H-pyrazole: This compound lacks the cyclopropyl and cyclohexanecarboxamide moieties, making it less complex and potentially less bioactive.
1-Phenyl-3,5-dimethylpyrazole: This derivative has a phenyl group instead of cyclopropyl groups, which may alter its binding properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexanecarboxamide moiety, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c22-18(15-4-2-1-3-5-15)19-10-11-21-17(14-8-9-14)12-16(20-21)13-6-7-13/h12-15H,1-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQBSJUOKMRZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2508974.png)


![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508981.png)
![1-(2-fluorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B2508982.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2508985.png)
![3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508986.png)


![2-methoxy-4-methyl-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B2508990.png)

![2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2508993.png)


